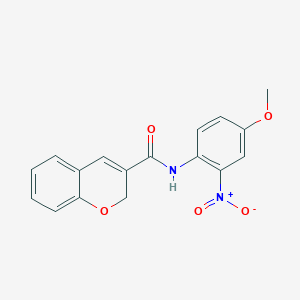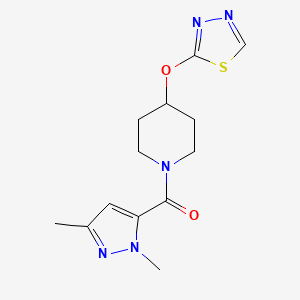![molecular formula C14H17N3O4S B2564494 3-(((5-Ethyl-1,3,4-Thiadiazol-2-yl)amino)methylen)-1,5-dioxaspiro[5.5]undecan-2,4-dion CAS No. 1105242-44-1](/img/structure/B2564494.png)
3-(((5-Ethyl-1,3,4-Thiadiazol-2-yl)amino)methylen)-1,5-dioxaspiro[5.5]undecan-2,4-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Thiadiazole is a heterocyclic compound that exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like “the = N-C-S- moiety’s presence and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives can be efficiently achieved in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives can vary depending on the specific derivative. For example, one derivative was found to have a melting point of 194–196°C .Wissenschaftliche Forschungsanwendungen
- Forscher haben 1,3,4-Thiadiazol-Derivate auf Basis dieser Verbindung synthetisiert und ihre antimikrobiellen Eigenschaften bewertet. Einige dieser Derivate zeigten vielversprechende Aktivität gegen Bakterien (wie E. coli und B. mycoides) und Pilze (C. albicans) .
- Obwohl es nicht direkt auf Antikrebsaktivität untersucht wurde, wurden ähnliche 1,3,4-Thiadiazol-Gerüste in der Krebsforschung untersucht. Die Untersuchung der zytotoxischen Wirkungen von Derivaten gegen Krebszelllinien (z. B. MCF-7) könnte ein interessanter Weg sein .
- Das 1,3,4-Thiadiazol-Gerüst hat sich als wirksam gegen Isoniazid-induzierte Anfälle erwiesen. Weitere Untersuchungen zu seinem Potenzial als Antiepileptikum könnten wertvoll sein .
- Forscher waren daran interessiert, 1,3,4-Thiadiazole zu modifizieren, um ihre vielfältigen chemischen Eigenschaften zu untersuchen. Diese Verbindung könnte zur Erweiterung des chemischen Raums für die Arzneimittelforschung beitragen .
- Chitosan, das mit verschiedenen Thiadiazol-Derivaten modifiziert wurde, darunter 1,3,4-Thiadiazol, zeigte hohe Wachstumshemmungswerte gegenüber verschiedenen phytopathogenen Pilzen. Dies deutet auf potenzielle landwirtschaftliche Anwendungen hin .
Antibakterielle Aktivität
Antikrebs-Potenzial
Antiepileptische Eigenschaften
Erweiterung des chemischen Raums
Hemmung phytopathogener Pilze
Wirkmechanismus
Mode of Action
The mode of action of “3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5Similar compounds often interact with their targets to modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by “3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5Similar compounds have been found to affect various biochemical pathways, leading to downstream effects such as modulation of cell growth and death .
Pharmacokinetics
The ADME properties of “3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5The pharmacokinetics of a compound can greatly impact its bioavailability and efficacy .
Result of Action
The specific molecular and cellular effects of “3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5Similar compounds have been found to have various effects, such as antimicrobial and anticancer activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5Factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
The 3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione molecule is known to interact with a variety of enzymes, proteins, and other biomolecules . The thiadiazole ring in the compound is a bioisostere of pyrimidine and oxadiazole, which are key components of nucleic acids . This allows the compound to disrupt processes related to DNA replication .
Cellular Effects
3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione has been found to have significant effects on various types of cells and cellular processes . It can inhibit the replication of both bacterial and cancer cells . Moreover, it has been reported to have good cell permeability, which contributes to its bioavailability .
Molecular Mechanism
At the molecular level, 3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione exerts its effects through various mechanisms. It can interact strongly with biomolecules such as DNA and proteins . The compound’s ability to disrupt DNA replication processes suggests that it may act as an inhibitor of certain enzymes involved in these processes .
Metabolic Pathways
The metabolic pathways that 3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is involved in are not clearly defined from the current search results. Given its structural similarity to pyrimidine and oxadiazole, it may be involved in similar metabolic pathways .
Eigenschaften
IUPAC Name |
3-[[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-2-10-16-17-13(22-10)15-8-9-11(18)20-14(21-12(9)19)6-4-3-5-7-14/h8H,2-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKBLISFTOQOPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC=C2C(=O)OC3(CCCCC3)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[4-(2-Chlorophenoxy)butyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B2564413.png)



![N-(2,4-difluorophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2564417.png)
![N-cyclohexyl-2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2564418.png)
![1-(4-Chlorophenyl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone](/img/structure/B2564421.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2564422.png)
![4-butoxy-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2564424.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2564427.png)


